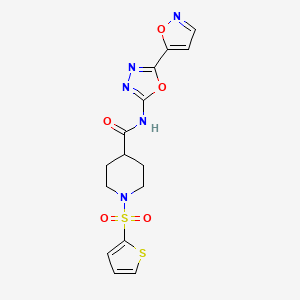

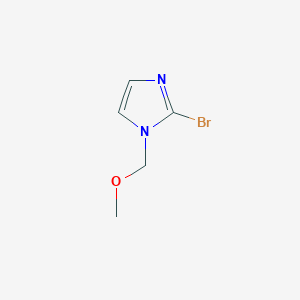

![molecular formula C15H13Cl2NO4S B2947082 4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate CAS No. 866131-09-1](/img/structure/B2947082.png)

4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate is complex, with a molecular formula of C15H13Cl2NO4S. For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- Oxidation Methods : A study by Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide, leading to the formation of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under various conditions. This work demonstrates the potential utility of related sulfur-containing compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).

- Nucleophilic Aromatic Substitution : Bergman and Wachtmeister (1978) described the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution, highlighting a method to produce various sulfone derivatives (Bergman & Wachtmeister, 1978).

Environmental Applications

- Microwave-Assisted Degradation : Ghorbanian et al. (2019) investigated the removal of 2,4-dichlorophenol from aqueous solutions using microwave irradiation assisted by nanoscale zero-valent copper activated persulfate, demonstrating an innovative approach to degrade chlorinated pollutants (Ghorbanian, Asgari, Samadi, & Seidmohammadi, 2019).

- Advanced Oxidation Processes : Mehralipour and Kermani (2021) optimized the photo-electro/persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid, showcasing a novel combination of advanced oxidation processes for environmental protection (Mehralipour & Kermani, 2021).

Chemical Intermediates and Transformations

- Anilidoquinoline Derivatives : Ghosh et al. (2008) synthesized and evaluated 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide for its therapeutic efficacy, demonstrating the chemical versatility of chlorophenyl and sulfonyl components in developing pharmaceutical intermediates (Ghosh et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds are often used as intermediates for preparing sulfur-containing xenobiotics .

Mode of Action

It’s worth noting that similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Related compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .

Result of Action

Related compounds are known to participate in carbon–carbon bond forming reactions, which are fundamental to organic synthesis .

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

(4-chlorophenyl) 2-(4-chloro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-23(20,21)18(13-6-2-11(16)3-7-13)10-15(19)22-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOJUPRJQFZBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)OC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)

![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947017.png)

![N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2947022.png)